molecular formula C3H3F3N4O4S3 B12566688 5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide CAS No. 144462-46-4

5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B12566688
CAS No.: 144462-46-4
M. Wt: 312.3 g/mol
InChI Key: JHGJJWFACYMJQC-UHFFFAOYSA-N
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Description

5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is a compound that features a trifluoromethylsulfonylamino group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide typically involves the introduction of the trifluoromethylsulfonylamino group to the thiadiazole ring. One common method involves the reaction of a thiadiazole derivative with trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethylsulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is unique due to the presence of both the trifluoromethylsulfonylamino group and the thiadiazole ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

CAS No.

144462-46-4

Molecular Formula

C3H3F3N4O4S3

Molecular Weight

312.3 g/mol

IUPAC Name

5-(trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C3H3F3N4O4S3/c4-3(5,6)17(13,14)10-1-8-9-2(15-1)16(7,11)12/h(H,8,10)(H2,7,11,12)

InChI Key

JHGJJWFACYMJQC-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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